molecular formula C13H7Cl2NO2S B12709404 Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo- CAS No. 85386-72-7

Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo-

Cat. No.: B12709404
CAS No.: 85386-72-7
M. Wt: 312.2 g/mol
InChI Key: XSTQIQNGEPUJMW-UHFFFAOYSA-N
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Description

Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo- is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo- typically involves multi-step organic reactions. Common starting materials might include indole derivatives, which undergo chlorination and thioxo substitution under controlled conditions. Specific reagents and catalysts are used to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Halogenation, nitration, and other substitution reactions.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce various halogenated or nitrated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo- exerts its effects would involve interaction with specific molecular targets. This might include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone with similar structural features.

    6-Chloroindole: Another indole derivative with distinct chemical properties.

    Thioindoles: Compounds containing sulfur in the indole ring, similar to the thioxo group in Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo-.

Uniqueness

Benz(cd)indole-1(2H)-acetic acid, 6,8-dichloro-2-thioxo- is unique due to its specific substitution pattern and the presence of both chlorine and thioxo groups. This combination of features might confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

85386-72-7

Molecular Formula

C13H7Cl2NO2S

Molecular Weight

312.2 g/mol

IUPAC Name

2-(6,8-dichloro-2-sulfanylidenebenzo[cd]indol-1-yl)acetic acid

InChI

InChI=1S/C13H7Cl2NO2S/c14-8-4-9(15)12-11-6(8)2-1-3-7(11)13(19)16(12)5-10(17)18/h1-4H,5H2,(H,17,18)

InChI Key

XSTQIQNGEPUJMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=S)N(C3=C(C=C2Cl)Cl)CC(=O)O

Origin of Product

United States

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